1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar structural features but different functional groups.
1,3-Dimethyl-1H-pyrazol-4-yl)propylamine: Another pyrazole derivative with a different alkyl group.
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both dimethyl and propyl groups on the pyrazole rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1856079-16-7 |
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Molecular Formula |
C13H22ClN5 |
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-6-18-7-5-13(16-18)9-14-8-12-10-17(3)15-11(12)2;/h5,7,10,14H,4,6,8-9H2,1-3H3;1H |
InChI Key |
LURVNWVSRSVGES-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
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